4-amino-N5-(2-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
Description
This compound belongs to the 1,2-thiazole dicarboxamide class, characterized by a central thiazole ring substituted with amino and carboxamide groups. Such structural features are critical for its pharmacological profile, likely influencing target binding, solubility, and metabolic stability.
Properties
IUPAC Name |
4-amino-5-N-(2-phenylethyl)-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10(2)19-15(21)13-12(17)14(23-20-13)16(22)18-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9,17H2,1-2H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJZUKQRJSJJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-N5-(2-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring that is crucial for its biological activity.
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of appropriate thioketones with amines or other nucleophiles. For the compound , a multi-step synthetic route would be necessary to introduce the various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of thiazole derivatives can be categorized into several key areas:
1. Antimicrobial Activity
Thiazole compounds have been reported to exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that certain substitutions could enhance antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's effectiveness can be influenced by the presence of electron-donating or withdrawing groups on the phenyl ring .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 0.17 | Moderate |
| Other Thiazole Derivative | 0.23 | Good |
2. Antitumor Activity
Thiazoles have shown promising results in cancer research. The compound's activity may stem from its ability to inhibit key proteins involved in cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 1.98 | A-431 |
| Doxorubicin (Control) | <1 | A-431 |
3. Anticonvulsant Activity
Research has indicated that thiazole derivatives exhibit anticonvulsant properties. The compound's mechanism may involve modulation of neurotransmitter systems or ion channels .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
- Substituent Effects : The presence of specific substituents on the phenyl ring significantly influences antimicrobial and anticancer activities.
- Thiazole Ring Modifications : Alterations to the thiazole core can enhance binding affinity to target proteins.
Case Studies
Several studies have focused on related compounds with similar structures:
- Antimicrobial Evaluation : A study showed that introducing a methoxy group enhanced the antibacterial activity against E. coli .
- Cancer Cell Line Studies : Thiazoles with a carboxamide group exhibited potent cytotoxicity against various cancer cell lines, suggesting that similar modifications could enhance the activity of our compound .
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in preclinical studies as an anticancer agent. Research indicates that derivatives of thiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
Key Findings:
- Growth Inhibition: In vitro assays have reported percent growth inhibitions (PGIs) exceeding 70% against multiple cancer lines.
- Mechanism of Action: The anticancer activity is often linked to the inhibition of specific pathways involved in cell proliferation and survival, including the modulation of apoptotic pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known for their broad-spectrum antimicrobial activities, which include antibacterial and antifungal properties. Studies indicate that certain thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi .
Research Highlights:
- In Vitro Activity: Compounds similar to 4-amino-N5-(2-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide have demonstrated significant antimicrobial activity against pathogens responsible for common infections.
- Resistance Mechanisms: The ongoing research aims to understand how these compounds can overcome drug resistance mechanisms prevalent in pathogenic microorganisms.
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the binding interactions of this compound with various biological targets. These computational studies provide insights into the affinity and specificity of the compound towards target proteins involved in disease processes.
Insights from Docking Studies:
- Binding Affinity: The compound exhibits favorable binding energies with targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses and cancer progression.
- Structure Optimization: The results from docking studies guide further structural modifications to enhance the pharmacological profile of the compound.
Case Studies and Experimental Data
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Modifications in Thiazole Dicarboxamides
4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide
- Structural Differences : Replaces the 2-phenylethyl group with a benzodioxol-methyl substituent and substitutes isopropyl with ethyl at N3.
- isopropyl) reduces steric hindrance, possibly improving solubility but decreasing target residence time .
4-amino-N3-benzyl-N5-methyl-1,2-thiazole-3,5-dicarboxamide (BK44494)
- Structural Differences : Features benzyl (N3) and methyl (N5) groups.
- Impact :
Core Heterocycle Variations
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide
- Core Difference: Dihydroquinoline instead of thiazole.
- Impact: Adamantyl and phenylethyl groups confer high hydrophobicity (MW 455), favoring CNS penetration but limiting solubility. The dihydroquinoline core may enhance π-stacking interactions compared to the electron-deficient thiazole ring .
2-(2-Phenylethyl)chromones
- Core Difference : Chromone scaffold with phenylethyl substitution.
- Impact :
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
Binding Interactions
- Target Compound : The phenylethyl group may engage in π-π interactions with aromatic residues in enzyme active sites, while the isopropyl group provides steric stabilization.
Research Implications
- SAR Insights : Larger N5 substituents (e.g., phenylethyl) improve target affinity but reduce solubility, necessitating formulation optimization.
- Metabolic Stability : Thiazole cores are generally resistant to oxidation, whereas chromones may undergo ring-opening metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
